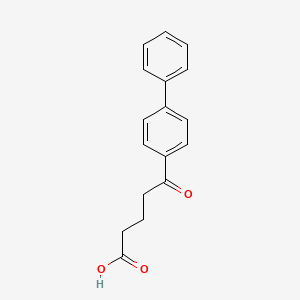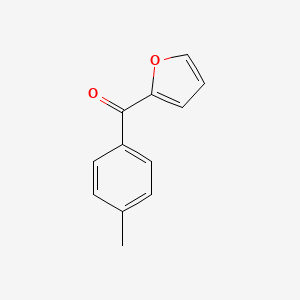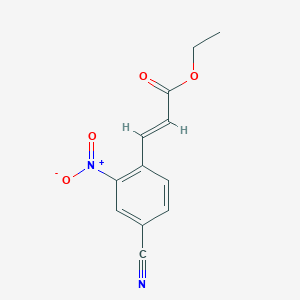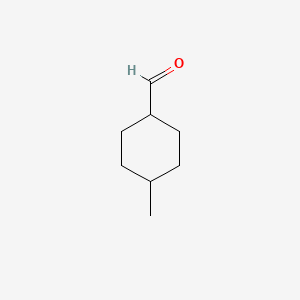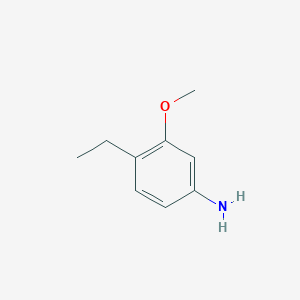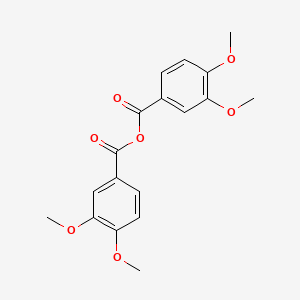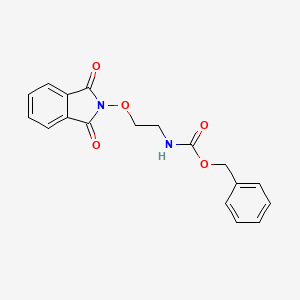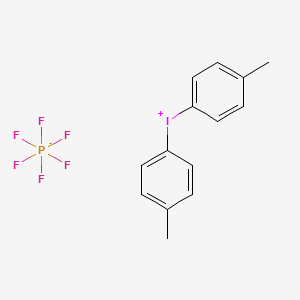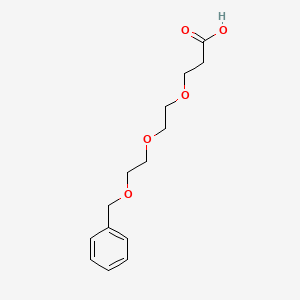
Ácido bencil-PEG3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG3-acid is an organic compound with the molecular formula C14H20O5 It is characterized by the presence of a benzyloxy group attached to a propanoic acid backbone through a series of ethoxy linkages
Aplicaciones Científicas De Investigación
Benzyl-PEG3-acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable conjugates with therapeutic molecules.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
Benzyl-PEG3-acid, also known as 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid or 3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Benzyl-PEG3-acid involves its role as a linker in PROTACs. The benzyl group in Benzyl-PEG3-acid acts as a protecting group for the amine and can be deprotected via hydrogenolysis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the PROTAC to bind to both the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Benzyl-PEG3-acid would largely depend on the specific PROTAC in which it is used. The Polyethylene Glycol (PEG) part of Benzyl-PEG3-acid is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG3-acid typically involves the reaction of benzyloxyethanol with ethylene oxide to form 2-(2-(benzyloxy)ethoxy)ethanol. This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for Benzyl-PEG3-acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG3-acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ethoxy linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(Benzyloxy)ethoxy)propanoic acid
- 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
- 3-(4-Benzyloxy-3-methoxyphenyl)propanoic acid
Uniqueness
Benzyl-PEG3-acid is unique due to its extended ethoxy chain, which imparts distinct solubility and reactivity properties compared to its analogs
Propiedades
IUPAC Name |
3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c15-14(16)6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNCDLBZNNIXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
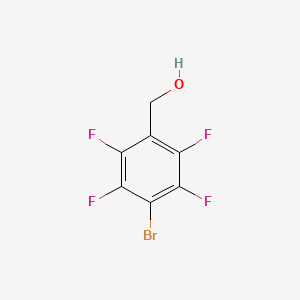
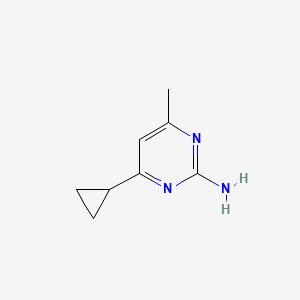
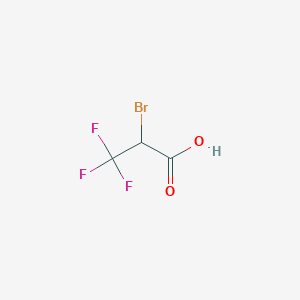
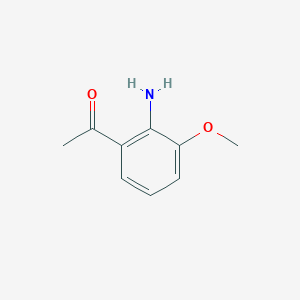
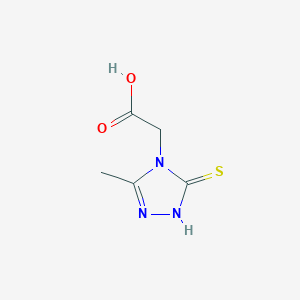
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
